N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt featuring a benzothiazole core substituted with an ethoxy group at the 4-position, a furan-2-carboxamide moiety, and a dimethylaminoethyl side chain. The ethoxy group enhances lipophilicity and may influence metabolic stability, while the dimethylaminoethyl group improves aqueous solubility via protonation.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-4-23-13-7-5-9-15-16(13)19-18(25-15)21(11-10-20(2)3)17(22)14-8-6-12-24-14;/h5-9,12H,4,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLWJMTKKEGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with significant potential in pharmacology, particularly in oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Ethoxy-substituted benzo[d]thiazole moiety : Contributes to its chemical properties and reactivity.
- Furan-2-carboxamide unit : Implicates its role in various biochemical interactions.
Molecular Details
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1219201-80-5 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 395.9 g/mol |
Research indicates that this compound exhibits various biological activities, primarily through the modulation of critical cellular pathways. Notably, it has been identified as an inhibitor in the ubiquitin-proteasome pathway , which is essential for protein degradation and regulation within cells. This modulation can have therapeutic implications in cancer treatment and diseases characterized by dysregulated protein homeostasis .
Therapeutic Applications
- Oncology : The compound's ability to inhibit the ubiquitin-proteasome pathway suggests its potential use in cancer therapies, where protein degradation plays a crucial role in tumor progression.
- Neuropharmacology : Its structural features may allow it to interact with neuroreceptors, making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have demonstrated the compound's efficacy in various experimental models:
- In vitro studies have shown that the compound inhibits specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Animal models have indicated that administration of the compound leads to reduced tumor growth rates compared to control groups, showcasing its potential as an anti-cancer agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar thiazole derivatives:
Comparison with Similar Compounds
Core Heterocycles and Substituent Effects
The target compound’s benzothiazole core distinguishes it from quinoline-based analogs (e.g., SzR-105 in ), which exhibit different electronic properties and binding affinities. Key comparisons include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylaminoethyl group and hydrochloride salt enhance water solubility compared to neutral analogs like SzR-105 () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
